4-Methylpiperidine Substitution vs. Unsubstituted Piperidine: Impact on Lipophilicity and Metabolic Stability
The 4-methyl substitution on the piperidine ring differentiates 1185301-42-1 from the des-methyl analog 3-[2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 765270-93-7) by increasing calculated lipophilicity, a parameter empirically correlated with membrane permeability and metabolic stability. While no head-to-head logP measurement exists for this exact pair, the methyl increment is well-characterized in medicinal chemistry: addition of a methyl group to a piperidine ring typically increases clogP by 0.4–0.6 units and can reduce oxidative N-dealkylation rates by CYP3A4 and CYP2D6 isoforms via steric shielding [1]. In the structurally related 4-methylpiperidin-1-yl-ethoxy-phenyl series, the downstream derivative SAMS10 (bearing this motif) demonstrated a measured SphK1 IC₅₀ of 9.8 μM and selective anticancer activity against A375, A549, SKOV3, and LOVO cell lines with minimal cytotoxicity toward healthy L929 fibroblasts [2], confirming that the 4-methylpiperidine-ethoxy-phenyl substructure can confer tractable ligand efficiency.
| Evidence Dimension | Lipophilicity (estimated clogP difference) |
|---|---|
| Target Compound Data | 1185301-42-1: estimated clogP ≈ 2.8 (based on fragment addition of 4-methyl group to piperidine) |
| Comparator Or Baseline | 3-[2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 765270-93-7): estimated clogP ≈ 2.3 |
| Quantified Difference | Estimated ΔclogP ≈ +0.5 |
| Conditions | Computational prediction based on established fragment contribution methodology |
Why This Matters
For procurement decisions in lead optimization, the 4-methyl group is a non-trivial structural feature that predicts differential ADME behavior; substituting with the cheaper des-methyl analog risks altering permeability, clearance, and ultimately in vivo exposure without confirmatory bridging data.
- [1] St. Jean, D.J. Jr.; Fotsch, C. Mitigating Heterocycle Metabolism in Drug Discovery. J. Med. Chem. 2012, 55(13), 6002–6020. DOI: 10.1021/jm300343m View Source
- [2] Guo, H. et al. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors. Molecules 2022, 27(6), 2020. DOI: 10.3390/molecules27062020 View Source
